3'-O-(2-Methoxyethyl)adenosine chemical structure and properties
3'-O-(2-Methoxyethyl)adenosine chemical structure and properties
An In-Depth Technical Guide to 3'-O-(2-Methoxyethyl)adenosine: Structure, Properties, and Comparative Analysis
Introduction
In the landscape of nucleic acid therapeutics, the strategic chemical modification of nucleosides is paramount to transforming oligonucleotides into viable drug candidates. These modifications are engineered to enhance stability, improve binding affinity to target sequences, and confer favorable pharmacokinetic profiles. Among the plethora of modifications developed, O-alkylation of the ribose sugar has proven to be a particularly fruitful strategy. The 2'-O-(2-Methoxyethyl) (2'-MOE) modification is a cornerstone of second-generation antisense oligonucleotide (ASO) technology, featured in several FDA-approved drugs.
This guide focuses on a lesser-known, yet structurally significant regioisomer: 3'-O-(2-Methoxyethyl)adenosine . While the 2'-MOE modification has been extensively studied and clinically validated, the 3'-MOE variant presents a different set of steric and conformational properties that make it a unique tool for specialized research applications. This document will provide an in-depth analysis of the chemical structure and properties of 3'-O-(2-Methoxyethyl)adenosine, discuss its synthesis, and explore its potential applications, all while drawing critical comparisons to its well-established 2'-O- counterpart to provide a comprehensive context for researchers, scientists, and drug development professionals.
Comparative Analysis: 3'-O- vs. 2'-O-(2-Methoxyethyl)adenosine
The seemingly subtle difference in the position of the methoxyethyl group—from the 2'-hydroxyl to the 3'-hydroxyl of the ribose ring—has profound implications for the resulting nucleoside's role in an oligonucleotide.
The 2'-position is pivotal in determining the sugar pucker conformation. The native 2'-hydroxyl group in RNA favors a C3'-endo pucker, which defines the A-form helical geometry of RNA duplexes. The 2'-MOE modification maintains this preference for the C3'-endo conformation, which is a key reason for its success; it pre-organizes the oligonucleotide into an A-form helix, thereby increasing its binding affinity to complementary RNA targets.[1][2]
Conversely, placing the methoxyethyl group at the 3'-position leaves the 2'-hydroxyl unmodified. The primary consequence of a 3'-O-modification is the blockage of the 3'-terminus. This position is the natural point of chain extension for polymerases and the initiation point for degradation by 3'→5' exonucleases. Therefore, a 3'-O-(2-Methoxyethyl) modification would serve as a robust cap, preventing enzymatic degradation from the 3'-end.
| Property | 3'-O-(2-Methoxyethyl)adenosine | 2'-O-(2-Methoxyethyl)adenosine |
| CAS Number | 303197-30-0[3] | 168427-74-5[][5] |
| IUPAC Name | (2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-(2-methoxyethoxy)-2-(hydroxymethyl)tetrahydrofuran-4-ol | (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol[][5] |
| Primary Role | 3'-end blocking group, nuclease resistance at the 3'-terminus.[6] | Enhances binding affinity, confers broad nuclease resistance, therapeutically validated.[1][2][7] |
| Reported Uses | Research on non-standard 2',5'-linked oligonucleotides.[6] | Component of FDA-approved antisense drugs (e.g., Nusinersen, Inotersen).[8] |
3'-O-(2-Methoxyethyl)adenosine: A Detailed Profile
Chemical Structure and Physicochemical Properties
3'-O-(2-Methoxyethyl)adenosine is an adenosine analogue where the hydroxyl group at the 3' position of the ribose sugar is replaced by a 2-methoxyethoxy group. This modification renders the nucleoside resistant to phosphodiester bond formation at its 3'-position.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N₅O₅ | [9] |
| Molecular Weight | 325.32 g/mol | [9] |
| Appearance | White to off-white solid | [3] |
| SMILES | OC[C@@H]1O1 | [3] |
| Solubility | Soluble in DMSO (50 mg/mL) | [3] |
Synthesis of 3'-O-(2-Methoxyethyl)adenosine
Proposed Synthetic Workflow:
-
Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of adenosine is the most reactive. It is typically protected first using an acid-labile group such as dimethoxytrityl (DMT) chloride in the presence of a base like pyridine.
-
Protection of the Amino Group: The exocyclic amine of the adenine base is protected, commonly with a benzoyl (Bz) or isobutyryl (iBu) group, to prevent side reactions.
-
Selective Protection of the 2'-Hydroxyl Group: This is the most critical step. A bulky silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), can be used. Under controlled conditions, it will preferentially react with the less sterically hindered 2'-hydroxyl group, leaving the 3'-hydroxyl free.
-
Alkylation of the 3'-Hydroxyl Group: The free 3'-hydroxyl group is then alkylated using an appropriate reagent like 2-methoxyethyl bromide or a tosylate derivative in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like THF or DMF.
-
Deprotection: The protecting groups are removed. The silyl group is typically removed using a fluoride source like tetrabutylammonium fluoride (TBAF). The DMT and base-labile protecting groups are removed under acidic and basic conditions, respectively.
-
Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography, to yield pure 3'-O-(2-Methoxyethyl)adenosine.
Applications and Biological Significance
The primary application of 3'-O-(2-Methoxyethyl)adenosine stems from its ability to act as a 3'-terminal capping agent.
-
Nuclease Resistance: By modifying the 3'-hydroxyl group, the resulting oligonucleotide is rendered resistant to degradation by 3'→5' exonucleases, which are prevalent in biological systems. This can significantly increase the in vivo half-life of an oligonucleotide.
-
Termination of Polymerization: The absence of a free 3'-hydroxyl group prevents the action of DNA and RNA polymerases, making it a useful tool in molecular biology applications where chain termination is desired.
-
Specialized Oligonucleotide Architectures: Research has shown the use of 3'-MOE nucleosides in the synthesis of non-standard 2',5'-linked oligonucleotides.[6] In these structures, the phosphodiester bond is formed between the 2'-hydroxyl of one nucleotide and the 5'-hydroxyl of the next. The 3'-MOE modification in this context provides steric bulk and alters the conformational properties of the oligonucleotide backbone.[6]
Experimental Protocol: Incorporation into a 3'-Terminus
Incorporating 3'-O-(2-Methoxyethyl)adenosine at the 3'-end of a synthetic oligonucleotide is most efficiently achieved by using a custom solid support. Standard automated oligonucleotide synthesis proceeds in the 3' to 5' direction.[10][11] Therefore, the first nucleoside is attached to the solid support (e.g., controlled pore glass, CPG) at its 3'-position.
Protocol: Solid-Phase Synthesis of a 3'-MOE-Terminated Oligonucleotide
-
Support Preparation: 3'-O-(2-Methoxyethyl)adenosine is first derivatized with a linker, such as a succinyl group, at its 5'-hydroxyl position. This activated nucleoside is then covalently attached to an amino-functionalized solid support. This custom support becomes the starting point for synthesis.
-
Synthesis Cycle Initiation (De-blocking): The synthesis begins with the custom support loaded into the synthesizer column. The 5'-DMT group of the immobilized 3'-MOE-adenosine is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group.
-
Coupling: The next phosphoramidite monomer in the desired sequence is activated (e.g., with tetrazole) and delivered to the column, where it couples with the free 5'-hydroxyl group of the support-bound nucleoside.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using reagents like acetic anhydride to prevent the formation of deletion-mutant sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
Chain Elongation: The de-blocking, coupling, capping, and oxidation steps are repeated for each subsequent monomer until the desired full-length oligonucleotide is assembled.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed using a strong base, typically concentrated ammonium hydroxide.
-
Purification: The final product is purified, usually by HPLC, to isolate the full-length, 3'-MOE-terminated oligonucleotide.
Conclusion: A Niche Reagent in the Shadow of a Blockbuster Modification
3'-O-(2-Methoxyethyl)adenosine represents a fascinating case of regioisomeric chemistry in the field of modified nucleosides. Its structure logically points to applications as a 3'-terminal capping agent to confer nuclease resistance and as a tool for creating specialized oligonucleotide constructs.
However, it exists in the shadow of its 2'-O-regioisomer, a modification that has achieved widespread success and is integral to multiple approved therapeutic products.[8] The ability of the 2'-MOE group to enhance binding affinity by pre-organizing the sugar into a favorable C3'-endo conformation, while also providing nuclease stability, has made it a "privileged" chemistry in drug development.[1]
For researchers and drug developers, 3'-O-(2-Methoxyethyl)adenosine should be viewed not as a direct alternative to the 2'-MOE modification for antisense applications, but as a specialized reagent. Its value lies in its unique ability to selectively modify the 3'-terminus, offering a different strategy for enhancing oligonucleotide stability and function, particularly in the exploration of novel nucleic acid structures and molecular biology tools.
References
- Google Patents. (n.d.). O-(2-methoxyethyl)guanosine, preparation of derivatives thereof and purifying methods thereof.
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ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]
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Deleavey, G. F., & Damha, M. J. (2012). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 40(14), 6244–6264. Retrieved from [Link]
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PubChem. (n.d.). 2'-O-(2-Methoxyethyl)adenosine. Retrieved from [Link]
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Geary, R. S., Watanabe, T. A., Truong, L., Freier, S., Lesnik, E. A., Sioufi, N. B., Sasmor, H., Manoharan, M., & Levin, A. A. (2001). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 890–897. Retrieved from [Link]
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Bio-Synthesis Inc. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Retrieved from [Link]
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Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
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Aartse, A., et al. (2009). Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. Nucleic Acids Research, 37(5), 1465–1474. Retrieved from [Link]
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Iribarren, A. M. (2002). Design and applications of modified oligonucleotides. Brazilian Journal of Medical and Biological Research, 35(11), 1269-1277. Retrieved from [Link]
- Eritja, R. (2007). Solid-phase synthesis of modified oligonucleotides. International Journal of Peptide Research and Therapeutics, 13, 115-125.
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ACS Omega. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications. Retrieved from [Link]
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Link Technologies. (n.d.). Applications of modified oligonucleotides. Retrieved from [Link]
- Pon, R. T. (2000). Solid-Phase Supports for Oligonucleotide Synthesis. In S. L. Beaucage, D. E. Bergstrom, G. D. Glick, & R. A. Jones (Eds.), Current Protocols in Nucleic Acid Chemistry (pp. 3.1.1-3.1.23). John Wiley & Sons, Inc.
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Timofeev, E., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Molecules, 26(8), 2339. Retrieved from [Link]
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